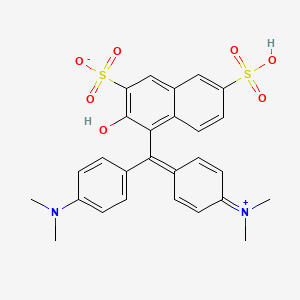
Acid Green 50 parent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is commonly used in various industries, including textiles, cosmetics, and food coloring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Green 50 parent involves the condensation of 4-(dimethylamino)benzaldehyde with 2-hydroxy-3,6-disulfo-1-naphthaldehyde under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The dye is then purified through filtration and crystallization before being dried and packaged for commercial use .
Chemical Reactions Analysis
Types of Reactions
Acid Green 50 parent undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless or lightly colored.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.
Substitution: Substitution reactions often require catalysts such as Lewis acids or bases, depending on the nature of the substituent.
Major Products Formed
Scientific Research Applications
Acid Green 50 parent has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for potential therapeutic uses, including antimicrobial and anticancer properties.
Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks
Mechanism of Action
The mechanism of action of Acid Green 50 parent involves its interaction with various molecular targets. The dye can bind to proteins and nucleic acids, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity and gene expression .
Comparison with Similar Compounds
Similar Compounds
Green S: Another synthetic dye with similar applications but different chemical structure.
Lissamine Green B: Used in similar staining procedures but has distinct spectral properties.
Brilliant Acid Green BS: Shares some applications with Acid Green 50 parent but differs in its chemical composition.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct optical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise colorimetric and spectroscopic characteristics .
Properties
CAS No. |
25317-10-6 |
|---|---|
Molecular Formula |
C27H26N2O7S2 |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C27H26N2O7S2/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36/h5-16H,1-4H3,(H2,31,32,33,34,35,36) |
InChI Key |
QEFJYMFUMVHTBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



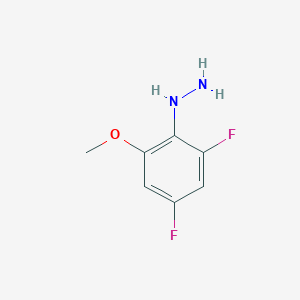

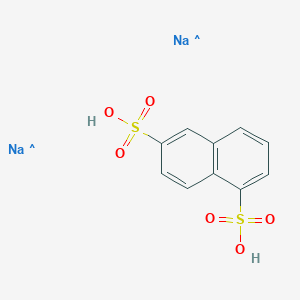
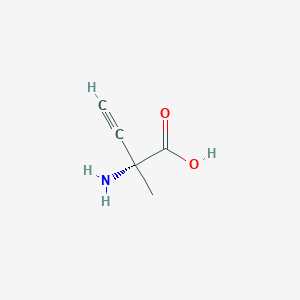
![6,8-Dichloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B12826575.png)

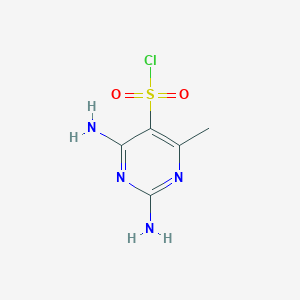
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(2S)-3-hydroxy-2-[[(1S,2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]propyl]amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B12826592.png)
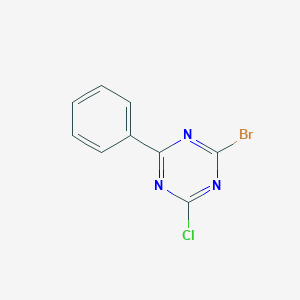
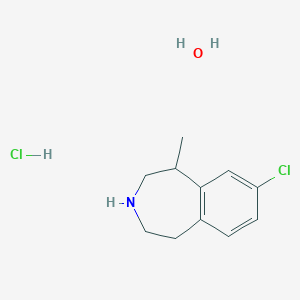
![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12826625.png)

